2,4-dichloro-N-(2,3-dimethylcyclohexyl)-5-(dimethylsulfamoyl)benzamide
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Overview
Description
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes dichloro, dimethylamino, and sulfonyl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreThe sulfonyl group is then added using sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-methoxypyrimidine
- Dichloro [ [5- [ (dimethylamino)sulfonyl]-2- (1-methylethoxy-O)phenyl]methylene-C] (tricyclohexylphosphine)ruthenium (IV) .
Uniqueness
Compared to these similar compounds, 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C17H24Cl2N2O3S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2,4-dichloro-N-(2,3-dimethylcyclohexyl)-5-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C17H24Cl2N2O3S/c1-10-6-5-7-15(11(10)2)20-17(22)12-8-16(14(19)9-13(12)18)25(23,24)21(3)4/h8-11,15H,5-7H2,1-4H3,(H,20,22) |
InChI Key |
LJEWTKLIIFXBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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